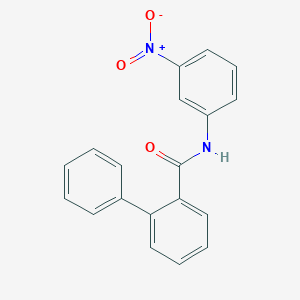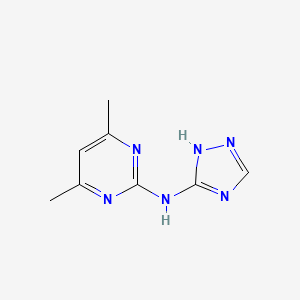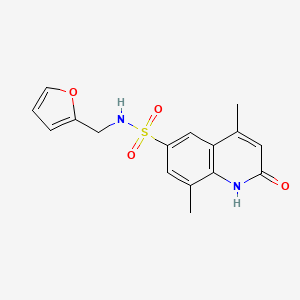
N-(3-nitrophenyl)-2-biphenylcarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-nitrophenyl)-2-biphenylcarboxamide, also known as NPBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of N-(3-nitrophenyl)-2-biphenylcarboxamide is not fully understood, but it is believed to involve the inhibition of enzymes and the modulation of protein conformation. Specifically, this compound is thought to bind to the active site or the hydrophobic pocket of enzymes, resulting in the disruption of their catalytic activity. In the case of proteins, this compound is believed to induce conformational changes by binding to the hydrophobic pockets, resulting in the exposure of new binding sites or the alteration of protein-protein interactions.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, depending on the target enzyme or protein. For example, this compound has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, resulting in the accumulation of acetylcholine and butyrylcholine, respectively. This effect has been linked to the treatment of Alzheimer's disease and myasthenia gravis, respectively. This compound has also been shown to inhibit carbonic anhydrase, resulting in the reduction of intraocular pressure, which has been linked to the treatment of glaucoma.
实验室实验的优点和局限性
N-(3-nitrophenyl)-2-biphenylcarboxamide has several advantages as a tool for scientific research, including its ease of synthesis, stability, and specificity for certain enzymes and proteins. However, this compound also has several limitations, including its potential toxicity, limited solubility in aqueous solutions, and lack of selectivity for certain enzymes and proteins.
未来方向
There are several future directions for the research on N-(3-nitrophenyl)-2-biphenylcarboxamide, including the investigation of its potential applications in drug discovery, protein engineering, and biosensing. Specifically, this compound could be further studied as a potential inhibitor of other enzymes and proteins, as well as a tool for studying protein-protein interactions and protein conformational changes. Additionally, the development of new assays for protein detection and quantification using this compound could have significant implications for biomedical research and diagnostics.
合成方法
The synthesis of N-(3-nitrophenyl)-2-biphenylcarboxamide involves the reaction of 3-nitroaniline with biphenyl-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of this compound as a yellow crystalline solid with a melting point of 232-233°C.
科学研究应用
N-(3-nitrophenyl)-2-biphenylcarboxamide has been extensively studied for its potential applications in various scientific research fields. In medicinal chemistry, this compound has been investigated as a potential inhibitor of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes play crucial roles in various physiological and pathological processes, and their inhibition has been linked to the treatment of several diseases, including Alzheimer's disease, glaucoma, and cancer.
In biochemistry, this compound has been used as a tool to study the structure and function of proteins. Specifically, this compound has been shown to bind to the hydrophobic pockets of proteins, resulting in changes in their conformation and activity. This property has been exploited to study the interactions between proteins and ligands, as well as to develop new assays for protein detection and quantification.
属性
IUPAC Name |
N-(3-nitrophenyl)-2-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c22-19(20-15-9-6-10-16(13-15)21(23)24)18-12-5-4-11-17(18)14-7-2-1-3-8-14/h1-13H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVPZYUSQCXYLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-ethyl-2-(ethylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5785289.png)



![2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B5785312.png)
![ethyl 4-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5785315.png)
![1-(4-fluorophenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5785321.png)





![tert-butyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5785355.png)
